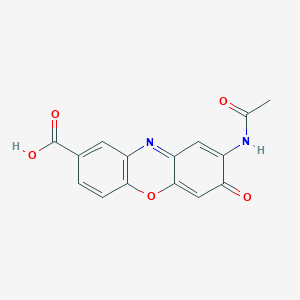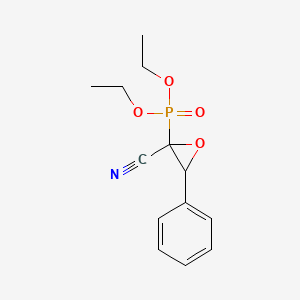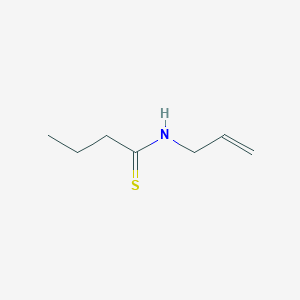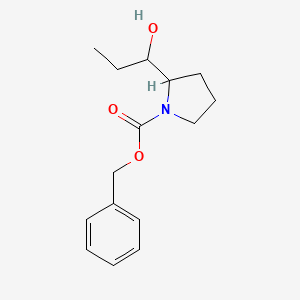
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,2-dione with 3-acetamido-1,2-phenylenediamine in the presence of sodium acetate and acetic acid in boiling tetrahydrofuran . This method allows for the formation of the phenoxazine scaffold, which is then further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Brominated phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting transcription and replication processes . Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Phenazine: Known for its antimicrobial and antitumor activities.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas species.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Uniqueness: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phenoxazine derivatives.
Eigenschaften
CAS-Nummer |
116511-07-0 |
|---|---|
Molekularformel |
C15H10N2O5 |
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
8-acetamido-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-7(18)16-9-5-11-14(6-12(9)19)22-13-3-2-8(15(20)21)4-10(13)17-11/h2-6H,1H3,(H,16,18)(H,20,21) |
InChI-Schlüssel |
XYAHGPPEMKOZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)

![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)



![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)

